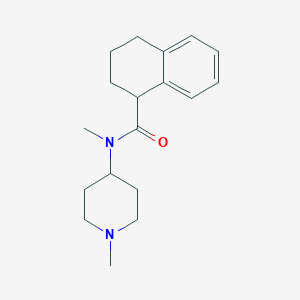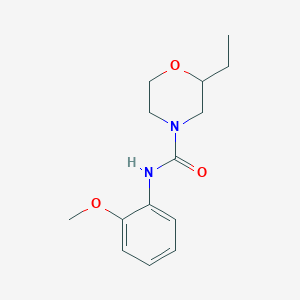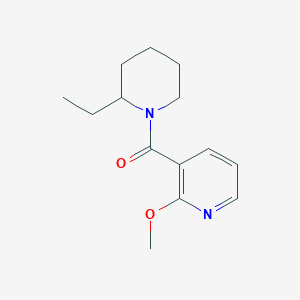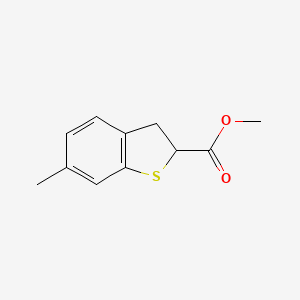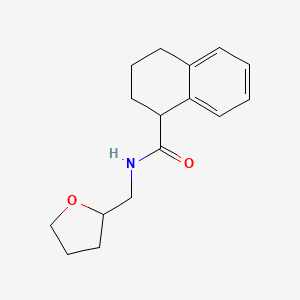
N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a tetrahydronaphthalene derivative that has been synthesized using various methods.
作用機序
The mechanism of action of N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. It has also been shown to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase.
Biochemical and Physiological Effects
N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins such as Bcl-2. In neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation, which are known to contribute to the pathogenesis of these diseases. In the immune system, it modulates the production of cytokines and chemokines, which are involved in the regulation of the immune response.
実験室実験の利点と制限
One of the advantages of using N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide in lab experiments is its potential therapeutic applications in various fields. It also has a relatively simple synthesis method, which makes it easy to obtain in large quantities. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the study of N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide. One direction is to elucidate its mechanism of action to optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics to determine the optimal dosage and administration route. Additionally, it can be studied in combination with other compounds to enhance its therapeutic effects. Finally, it can be studied for its potential as a diagnostic tool in various diseases.
Conclusion
In conclusion, N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has a relatively simple synthesis method and has been studied in various fields such as cancer research, neurology, and immunology. While its mechanism of action is not fully understood, it has been shown to modulate various signaling pathways and inhibit the activity of enzymes. Its potential advantages and limitations for lab experiments have been discussed, and several future directions for its study have been identified.
合成法
The synthesis of N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with oxirane-2-methanol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with ammonia to obtain N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide.
科学的研究の応用
N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. In cancer research, it has been shown to possess anti-tumor activity by inducing apoptosis in cancer cells. In neurology, it has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, it has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-16(17-11-13-7-4-10-19-13)15-9-3-6-12-5-1-2-8-14(12)15/h1-2,5,8,13,15H,3-4,6-7,9-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLZVZJZPVUTDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone](/img/structure/B7494113.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7494114.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7494117.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7494123.png)
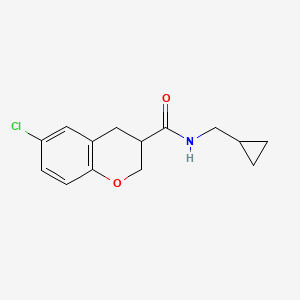
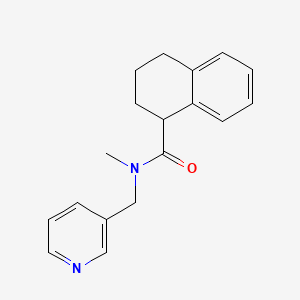
![N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-[[4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7494136.png)
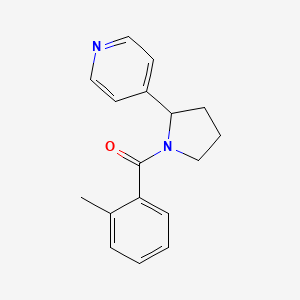
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7494147.png)
![2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7494155.png)
